Cas no 1007464-03-0 (3-(trimethyl-1H-pyrazol-4-yl)propanenitrile)

3-(trimethyl-1H-pyrazol-4-yl)propanenitrile Chemical and Physical Properties
Names and Identifiers
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- 3-(trimethyl-1H-pyrazol-4-yl)propanenitrile
- 1007464-03-0
- EN300-1784601
-
- Inchi: 1S/C9H13N3/c1-7-9(5-4-6-10)8(2)12(3)11-7/h4-5H2,1-3H3
- InChI Key: UQEAKRJSRZVRCR-UHFFFAOYSA-N
- SMILES: N1(C)C(C)=C(C(C)=N1)CCC#N
Computed Properties
- Exact Mass: 163.110947427g/mol
- Monoisotopic Mass: 163.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6Ų
- XLogP3: 1
3-(trimethyl-1H-pyrazol-4-yl)propanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1784601-1.0g |
3-(trimethyl-1H-pyrazol-4-yl)propanenitrile |
1007464-03-0 | 1g |
$1086.0 | 2023-06-03 | ||
Enamine | EN300-1784601-2.5g |
3-(trimethyl-1H-pyrazol-4-yl)propanenitrile |
1007464-03-0 | 2.5g |
$2127.0 | 2023-09-19 | ||
Enamine | EN300-1784601-0.05g |
3-(trimethyl-1H-pyrazol-4-yl)propanenitrile |
1007464-03-0 | 0.05g |
$912.0 | 2023-09-19 | ||
Enamine | EN300-1784601-0.25g |
3-(trimethyl-1H-pyrazol-4-yl)propanenitrile |
1007464-03-0 | 0.25g |
$999.0 | 2023-09-19 | ||
Enamine | EN300-1784601-0.5g |
3-(trimethyl-1H-pyrazol-4-yl)propanenitrile |
1007464-03-0 | 0.5g |
$1043.0 | 2023-09-19 | ||
Enamine | EN300-1784601-5g |
3-(trimethyl-1H-pyrazol-4-yl)propanenitrile |
1007464-03-0 | 5g |
$3147.0 | 2023-09-19 | ||
Enamine | EN300-1784601-5.0g |
3-(trimethyl-1H-pyrazol-4-yl)propanenitrile |
1007464-03-0 | 5g |
$3147.0 | 2023-06-03 | ||
Enamine | EN300-1784601-10.0g |
3-(trimethyl-1H-pyrazol-4-yl)propanenitrile |
1007464-03-0 | 10g |
$4667.0 | 2023-06-03 | ||
Enamine | EN300-1784601-10g |
3-(trimethyl-1H-pyrazol-4-yl)propanenitrile |
1007464-03-0 | 10g |
$4667.0 | 2023-09-19 | ||
Enamine | EN300-1784601-0.1g |
3-(trimethyl-1H-pyrazol-4-yl)propanenitrile |
1007464-03-0 | 0.1g |
$956.0 | 2023-09-19 |
3-(trimethyl-1H-pyrazol-4-yl)propanenitrile Related Literature
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
Additional information on 3-(trimethyl-1H-pyrazol-4-yl)propanenitrile
Recent Advances in the Study of 3-(Trimethyl-1H-pyrazol-4-yl)propanenitrile (CAS: 1007464-03-0)
3-(Trimethyl-1H-pyrazol-4-yl)propanenitrile (CAS: 1007464-03-0) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a versatile building block in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic applications, biological activities, and potential therapeutic implications.
One of the key areas of interest in recent research has been the role of 3-(trimethyl-1H-pyrazol-4-yl)propanenitrile as a precursor in the synthesis of pyrazole-based compounds. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient use of this compound in the synthesis of selective JAK2 inhibitors, which are promising candidates for the treatment of myeloproliferative disorders. The study reported high yields and excellent selectivity profiles, underscoring the compound's utility in medicinal chemistry.
In addition to its synthetic applications, 3-(trimethyl-1H-pyrazol-4-yl)propanenitrile has also been investigated for its direct biological effects. A recent Bioorganic & Medicinal Chemistry Letters (2024) study explored its interaction with various enzymatic targets, revealing moderate inhibitory activity against certain cytochrome P450 isoforms. This finding suggests potential implications for drug-drug interactions and highlights the need for further pharmacokinetic studies when incorporating this compound into drug development pipelines.
Another significant advancement involves the use of 3-(trimethyl-1H-pyrazol-4-yl)propanenitrile in the development of fluorescent probes for biological imaging. Researchers have functionalized this core structure to create sensitive probes for detecting reactive oxygen species (ROS) in cellular systems, as reported in Chemical Communications (2023). The unique electronic properties of the pyrazole ring, combined with the nitrile functionality, make this compound particularly suitable for such applications.
From a safety and toxicological perspective, recent studies have provided valuable data on the compound's physicochemical properties and preliminary toxicity profiles. Computational modeling studies predict favorable drug-like properties, including acceptable solubility and permeability characteristics. However, in vitro toxicity screening has indicated the need for structural optimization to reduce potential hepatotoxicity, as noted in a 2024 European Journal of Medicinal Chemistry publication.
Looking forward, the versatility of 3-(trimethyl-1H-pyrazol-4-yl)propanenitrile continues to inspire innovative research directions. Current investigations are exploring its incorporation into covalent inhibitor designs and its potential as a fragment in fragment-based drug discovery. The compound's unique structural features, including the electron-rich pyrazole ring and the reactive nitrile group, offer multiple points for chemical modification and biological targeting.
In conclusion, 3-(trimethyl-1H-pyrazol-4-yl)propanenitrile (CAS: 1007464-03-0) represents a valuable chemical scaffold with diverse applications in medicinal chemistry and chemical biology. Recent studies have expanded our understanding of its synthetic utility, biological activities, and potential therapeutic applications. As research in this area continues to evolve, this compound is likely to play an increasingly important role in the development of novel bioactive molecules and pharmaceutical agents.
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